![molecular formula C17H17N3O3 B2667724 2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(3-methoxyphenyl)acetamide CAS No. 897769-98-1](/img/structure/B2667724.png)
2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(3-methoxyphenyl)acetamide
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Description
2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(3-methoxyphenyl)acetamide, also known as CDDO-MA, is a synthetic compound that belongs to the triterpenoid family. CDDO-MA has been extensively studied due to its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders.
Scientific Research Applications
Insecticidal Activities
Research has demonstrated that pyridine derivatives, which include compounds structurally related to 2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(3-methoxyphenyl)acetamide, possess significant insecticidal activities. A study by Bakhite et al. (2014) highlighted the synthesis and toxicity of several pyridine derivatives against the cowpea aphid, showing that one of the compounds exhibited insecticidal activity about four times that of acetamiprid, a widely used insecticide. These findings underscore the potential utility of such compounds in developing new, more effective insecticides (Bakhite, A. A. Abd-Ella, El-Sayed, & Abdel-Raheem, 2014).
Antimicrobial Properties
The antimicrobial potential of pyridine and pyrimidinone derivatives has been explored, with studies revealing that these compounds exhibit good antibacterial and antifungal activities. Hossan et al. (2012) synthesized a series of pyridines and pyrimidinones as antimicrobial agents, showing that many of these compounds have activities comparable to those of standard antibiotics like streptomycin and fusidic acid. This indicates the potential of such compounds in the development of new antimicrobial agents (Hossan, Abu-Melha, Al-Omar, & Amr, 2012).
Synthesis of Novel Compounds
The structural features of 2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(3-methoxyphenyl)acetamide lend themselves to the synthesis of novel compounds with potential biological activities. For instance, research by Bondock et al. (2008) utilized a related cyanoacetamide as a key intermediate for synthesizing a variety of new heterocycles, including coumarins, pyridines, and pyrimidines, some of which were evaluated for their antimicrobial properties. These studies illustrate the compound's utility as a precursor in the synthesis of biologically active molecules (Bondock, Rabie, Etman, & Fadda, 2008).
properties
IUPAC Name |
2-(3-cyano-4,6-dimethyl-2-oxopyridin-1-yl)-N-(3-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3/c1-11-7-12(2)20(17(22)15(11)9-18)10-16(21)19-13-5-4-6-14(8-13)23-3/h4-8H,10H2,1-3H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSAZEMNUFDQYFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1CC(=O)NC2=CC(=CC=C2)OC)C#N)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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